Cas no 82121-08-2 (4-Hydroxy-7-methylquinoline)

4-Hydroxy-7-methylquinoline structure
4-Hydroxy-7-methylquinoline structure
상품 이름:4-Hydroxy-7-methylquinoline
CAS 번호:82121-08-2
MF:C10H9NO
메가와트:159.184562444687
MDL:MFCD24393361
CID:721052
PubChem ID:5744180

4-Hydroxy-7-methylquinoline 화학적 및 물리적 성질

이름 및 식별자

    • 7-Methoxyquinolin-4(1H)-one
    • 4-Hydroxy-7-Methoxyquinoline
    • 4-HYDROXY-7-METHYLQUINOLINE
    • 4-Quinolinol,7-methyl-
    • 7-methyl-1H-quinolin-4-one
    • 7-methyl-4-Quinolinol
    • 7-methyl-4-hydroxyquinoline
    • 7-Methyl-chinolin-4-ol
    • 7-methylquinolin-4-ol
    • EINECS 300-039-6
    • 7-Methyl-4-quinolinol (ACI)
    • EN300-108879
    • SB67426
    • DTXSID10420891
    • DB-075815
    • MFCD09787874
    • AKOS006282113
    • 82121-08-2
    • NS00064263
    • SCHEMBL2658022
    • 93919-55-2
    • 7-Methylquinolin-4(1H)-one
    • 4-Hydroxy-7-methylquinoline, AldrichCPR
    • SCHEMBL12663392
    • 7-Methyl-4-quinolone
    • CS-0113065
    • SY227472
    • SB67768
    • 4-Hydroxy-7-methylquinoline
    • MDL: MFCD24393361
    • 인치: 1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
    • InChIKey: JPVTWKDGBWUNBQ-UHFFFAOYSA-N
    • 미소: OC1C2C(=CC(C)=CC=2)N=CC=1

계산된 속성

  • 정밀분자량: 159.06800
  • 동위원소 질량: 159.068
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 222
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.1A^2
  • 소수점 매개변수 계산 참조값(XlogP): 0.9

실험적 성질

  • 밀도: 1.15
  • 비등점: 286.4 °C at 760 mmHg
  • 플래시 포인트: 129.2 °C
  • PSA: 33.12000
  • LogP: 2.24880

4-Hydroxy-7-methylquinoline 보안 정보

  • 기호: GHS05 GHS07
  • 신호어:Danger
  • 피해 선언: H302-H318
  • 경고성 성명: P280-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 22-41
  • 보안 지침: 26-39
  • 위험물 표지: Xn

4-Hydroxy-7-methylquinoline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHENG KE LU SI SHENG WU JI SHU
sc-291622A-500 mg
7-Methyl-4-quinolinol,
82121-08-2
500MG
¥1,880.00 2023-07-11
abcr
AB213683-5 g
7-Methyl-4-quinolinol; 95%
82121-08-2
5g
€977.00 2023-05-06
Enamine
EN300-108879-5.0g
7-methylquinolin-4-ol
82121-08-2 95%
5.0g
$576.0 2023-07-06
Enamine
EN300-108879-5g
7-methylquinolin-4-ol
82121-08-2 95%
5g
$576.0 2023-10-27
SHENG KE LU SI SHENG WU JI SHU
sc-291622-250mg
7-Methyl-4-quinolinol,
82121-08-2
250mg
¥1053.00 2023-09-05
1PlusChem
1P005AQW-1g
7-Methylquinolin-4-ol
82121-08-2 95%
1g
$339.00 2025-02-21
Aaron
AR005AZ8-5g
7-Methylquinolin-4-ol
82121-08-2 98%
5g
$680.00 2025-01-22
Aaron
AR005AZ8-10g
7-Methylquinolin-4-ol
82121-08-2 98%
10g
$1159.00 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8963-500mg
7-methylquinolin-4-ol
82121-08-2 95%
500mg
¥1238.0 2024-04-17
A2B Chem LLC
AC46408-500mg
4-Hydroxy-7-methylquinoline
82121-08-2 95%
500mg
$156.00 2024-04-19

4-Hydroxy-7-methylquinoline 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
2.1 Solvents: Diphenyl ether ;  45 min, 265 °C
참조
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

합성회로 2

반응 조건
1.1 Solvents: Diphenyl ether ;  30 min, 265 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
3.1 Solvents: Diphenyl ether ;  45 min, 265 °C
참조
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

합성회로 3

반응 조건
1.1 45 min, 110 °C
2.1 Solvents: Diphenyl ether ;  30 min, 265 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 115 °C; 115 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
4.1 Solvents: Diphenyl ether ;  45 min, 265 °C
참조
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

합성회로 4

반응 조건
1.1 Solvents: Diphenyl ether ;  45 min, 265 °C
참조
Structure-activity relationships for ferriprotoporphyrin IX association and β-hematin inhibition by 4-aminoquinolines using experimental and ab initio methods
Nsumiwa, Samkele; et al, Bioorganic & Medicinal Chemistry, 2013, 21(13), 3738-3748

합성회로 5

반응 조건
1.1 2 h, 110 °C
1.2 2 h, 100 °C
1.3 Solvents: Diphenyl ether ;  10 min, 240 °C; 5 min, 240 °C
1.4 Catalysts: Palladium chloride Solvents: Water ;  2 min, 50 °C
1.5 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  50 °C
참조
Enantioselective synthesis of cyclic α-aminoboronates via copper-catalyzed dearomative borylation of 4-quinolinols
Xu, Ming; et al, Chemical Communications (Cambridge, 2022, 58(22), 3677-3680

합성회로 6

반응 조건
1.1 Reagents: Trimethyl orthoformate ;  1 h, reflux; cooled
1.2 Solvents: Dimethylformamide ;  2 h, reflux; reflux → rt
1.3 Solvents: Water ;  rt
1.4 Solvents: Diphenyl ether ;  5 min, rt → 300 °C; 300 °C → rt
참조
Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities
Madrid, Peter B.; Sherrill, John; Liou, Ally P.; Weisman, Jennifer L.; DeRisi, Joseph L.; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(4), 1015-1018

4-Hydroxy-7-methylquinoline Raw materials

4-Hydroxy-7-methylquinoline Preparation Products

4-Hydroxy-7-methylquinoline 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:82121-08-2)4-Hydroxy-7-methylquinoline
A840255
순결:99%/99%/99%
재다:1g/5g/10g
가격 ($):255.0/751.0/1182.0